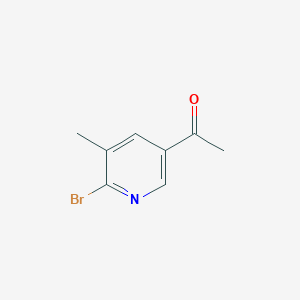

1-(6-Bromo-5-methylpyridin-3-yl)ethanone

Description

Properties

Molecular Formula |

C8H8BrNO |

|---|---|

Molecular Weight |

214.06 g/mol |

IUPAC Name |

1-(6-bromo-5-methylpyridin-3-yl)ethanone |

InChI |

InChI=1S/C8H8BrNO/c1-5-3-7(6(2)11)4-10-8(5)9/h3-4H,1-2H3 |

InChI Key |

VTWMRYSTUSOHET-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1Br)C(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Trends :

- Halogenation : Bromine and chlorine substituents enhance electrophilicity and binding to biological targets, as seen in antiparasitic compounds .

Physicochemical Properties

- Boiling Point (bp): Brominated derivatives (e.g., 1-(5-Bromo-2-thienyl)-ethanone) exhibit bp = 103°C/4mm, suggesting similar volatility for bromopyridinones .

- Solubility: Pyridine-based ethanones are generally soluble in polar aprotic solvents (e.g., DCM, THF) due to their ketone and aromatic moieties .

Preparation Methods

Key Reaction Parameters

Mechanistic Insights

The reaction involves coupling 1-(6-methylpyridin-3-yl)ethanone with 4-bromophenylmethylsulfone under Pd catalysis. The presence of potassium phosphate or tert-butoxide as a base enhances deprotonation and transmetalation efficiency. A critical intermediate, 2-methyl-4-(6-methylpyridin-3-yl)but-3-in-2-ol, may form transiently but is often bypassed in one-pot protocols.

Multi-Step Synthesis via Functional Group Transformations

For smaller-scale or specialized applications, sequential reactions are employed, often starting from pyridine precursors.

Synthetic Pathway 1: Bromination and Ketone Formation

-

Pyridine Bromination :

-

Substrate : 5-Methylpyridin-3-ol or its derivatives.

-

Reagent : Bromine (Br₂) or N-bromosuccinimide (NBS) in a polar solvent (e.g., acetic acid).

-

Position Selectivity : Directed by electron-withdrawing/donating groups to achieve 6-bromo substitution.

-

-

Ketone Installation :

Example Protocol

A solution of 6-bromo-5-methylpyridine in dichloromethane reacts with acetyl chloride (1.1 equiv) and AlCl₃ (0.1 equiv) at 0–25°C. The mixture is quenched with ice water, extracted with ethyl acetate, and purified via column chromatography.

Hydrolysis and Protection Strategies

This method is less common but applicable for intermediates requiring functional group protection.

Case Study: Acetylene to Ketone Conversion

Critical Data

| Step | Conditions | Yield |

|---|---|---|

| Alkyne Hydration | H₂SO₄/toluene, 80°C, 2 h | >90% |

| Deprotection | NaOH/toluene, reflux, 1 h | ~85% |

Alternative Routes: Grignard Reagent Addition

While less documented, Grignard reagents can install the ethanone moiety.

Hypothetical Protocol

-

Pyridine Bromination : 5-Methylpyridin-3-ol → 6-bromo-5-methylpyridin-3-ol.

-

Grignard Reaction :

-

Reagent : Methylmagnesium bromide (CH₃MgBr).

-

Conditions : THF, −78°C to RT.

-

-

Oxidation :

-

Oxidizing Agent : CrO₃ or PCC.

-

Challenges

-

Selectivity : Competing side reactions (e.g., over-alkylation).

-

Yield : Expected to be moderate (~50–60% based on analogous systems).

Comparative Analysis of Methods

The choice of method depends on scale, reagent availability, and desired purity.

| Method | Advantages | Limitations |

|---|---|---|

| Pd-Catalyzed | High yield, scalable, avoids hazardous oxidants | High catalyst cost, DMF toxicity |

| Multi-Step | Flexible for small batches, low cost | Lower yield, more steps |

| Grignard | Simple reagents, direct addition | Poor selectivity, oxidation required |

Q & A

Q. What are the established synthetic methodologies for 1-(6-Bromo-5-methylpyridin-3-yl)ethanone, and how are reaction conditions optimized?

The compound is typically synthesized via condensation reactions. For example, a multi-component reaction involving brominated acetophenone derivatives, aldehydes, and ammonium acetate in ethanol under reflux (10–20 hours) can yield pyridine-based ketones . Optimization involves adjusting stoichiometry, solvent choice (e.g., ethanol vs. DMF), and catalyst selection. Reaction progress is monitored via TLC or HPLC, with purification achieved through recrystallization (e.g., DMF/ethanol mixtures) or column chromatography .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

- NMR spectroscopy : To confirm substituent positions on the pyridine ring (e.g., ¹H NMR for methyl and bromine proximity) .

- Mass spectrometry : For molecular weight validation (expected M.W. ~214.04 g/mol for C₈H₈BrNO) .

- Melting point analysis : Reported mp ranges (e.g., 90–95°C) must align with literature values to assess purity .

- HPLC : To quantify impurities (<5% threshold for research-grade material) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry?

Single-crystal X-ray diffraction using programs like SHELXL provides precise bond lengths, angles, and torsion angles. For brominated pyridines, heavy-atom effects improve diffraction quality. Challenges include crystal growth optimization (e.g., slow evaporation from DMSO) and addressing disorder in methyl or bromine groups. SHELX software is robust for refining structures against high-resolution data, even for small molecules .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The bromine atom at the 6-position activates the pyridine ring for palladium-catalyzed couplings. Steric hindrance from the 5-methyl group may slow transmetallation steps, requiring tailored ligands (e.g., SPhos) or elevated temperatures. Kinetic studies using ¹³C labeling or DFT calculations can map transition states .

Q. How do researchers reconcile discrepancies in reported physicochemical properties (e.g., melting points)?

Discrepancies (e.g., mp variations of ±5°C) often arise from:

Q. What strategies mitigate decomposition during long-term storage?

Stability studies under varying conditions (light, humidity, temperature) show that:

- Storage : Argon-filled amber vials at –20°C prevent bromine loss or ketone oxidation .

- Additives : Antioxidants (e.g., BHT) at 0.1% w/w reduce free radical degradation .

Methodological Challenges and Solutions

Q. How can researchers improve yields in large-scale syntheses?

Scale-up challenges include heat dissipation and byproduct accumulation. Solutions:

Q. What computational tools predict the compound’s behavior in biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.